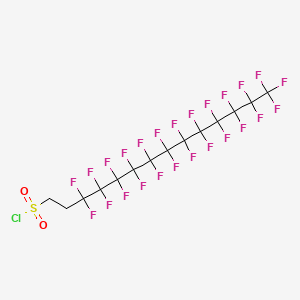

1-Tetradecanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride is a highly fluorinated organic compound. It is characterized by its long perfluorinated carbon chain and a sulfonyl chloride functional group. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride typically involves the following steps:

Fluorination: The starting material, a hydrocarbon with the desired carbon chain length, undergoes fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride.

Sulfonation: The perfluorinated hydrocarbon is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Fluorination: Using a continuous flow reactor to ensure efficient and uniform fluorination.

Batch Sulfonation: Conducting sulfonation in large batch reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild temperatures and the presence of a base (e.g., triethylamine).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: Products include sulfonamides and sulfonic acids.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing perfluorinated chains and sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules to enhance their stability and resistance to enzymatic degradation.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with therapeutic agents.

Industry: Utilized in the production of specialty polymers, surfactants, and coatings that require high chemical and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function and stability. The perfluorinated chain contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another perfluorinated compound used in the synthesis of specialty polymers.

Perfluorooctanesulfonyl fluoride: A related sulfonyl fluoride compound with similar chemical properties and applications.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride is unique due to its longer perfluorinated carbon chain, which imparts superior hydrophobicity and chemical resistance compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme stability and performance.

Biological Activity

1-Tetradecanesulfonyl chloride is a sulfonyl chloride derivative characterized by a long carbon chain and multiple fluorinated groups. Its molecular formula is C14H29ClO2S, and it has a molecular weight of 296.9 g/mol. The structure includes a tetradecane backbone with a sulfonyl chloride functional group that contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 61318-33-0 |

| Molecular Formula | C14H29ClO2S |

| Molecular Weight | 296.9 g/mol |

| IUPAC Name | Tetradecane-1-sulfonyl chloride |

| InChI Key | KRNGJNQVZMBTAF-UHFFFAOYSA-N |

Sulfonyl chlorides like 1-tetradecanesulfonyl chloride are known for their ability to react with nucleophiles in biological systems. This reactivity can lead to various biological effects:

- Protein Modification : They can modify amino acids in proteins through acylation or sulfonation reactions.

- Enzyme Inhibition : Some studies suggest that sulfonyl chlorides can inhibit specific enzymes by covalently binding to active sites.

Case Studies

-

Antimicrobial Activity : Research has indicated that compounds similar to 1-tetradecanesulfonyl chloride exhibit antimicrobial properties. For instance:

- A study demonstrated that sulfonyl chlorides could inhibit bacterial growth by disrupting cell membrane integrity and function.

- Specific tests showed effectiveness against Gram-positive bacteria.

-

Cytotoxic Effects : Investigations into the cytotoxicity of sulfonyl chlorides revealed their potential in cancer treatment:

- A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspases.

- The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress in cells.

-

Inflammation Modulation : Other research has focused on the anti-inflammatory properties of similar compounds:

- Findings suggested that these compounds could reduce the production of pro-inflammatory cytokines in macrophages.

- This effect was linked to the inhibition of NF-kB signaling pathways.

Research Findings

Recent studies have provided insights into the broader implications of using 1-tetradecanesulfonyl chloride in various applications:

- Drug Development : The compound's reactivity makes it a candidate for developing targeted drug delivery systems where controlled release is necessary.

- Material Science : Its properties are being explored for creating fluorinated polymers with enhanced thermal stability and chemical resistance.

Properties

CAS No. |

68758-57-6 |

|---|---|

Molecular Formula |

C14H4ClF25O2S |

Molecular Weight |

746.66 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-sulfonyl chloride |

InChI |

InChI=1S/C14H4ClF25O2S/c15-43(41,42)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)40/h1-2H2 |

InChI Key |

OWNXTVBJQHTUHT-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.